molecular formula C17H20N+ B11628993 N,N-dimethyl-1-phenyl-N-(prop-2-yn-1-yl)hex-5-en-1-yn-3-aminium

N,N-dimethyl-1-phenyl-N-(prop-2-yn-1-yl)hex-5-en-1-yn-3-aminium

Katalognummer: B11628993
Molekulargewicht: 238.35 g/mol
InChI-Schlüssel: LYDJZEBXXNBKNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-1-phenyl-N-(prop-2-yn-1-yl)hex-5-en-1-yn-3-aminium is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-phenyl-N-(prop-2-yn-1-yl)hex-5-en-1-yn-3-aminium typically involves multiple steps. One common method includes the reaction of N,N-dimethyl-1-phenylamine with prop-2-yn-1-yl bromide under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as coupling with hex-5-en-1-yn-3-ol, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-1-phenyl-N-(prop-2-yn-1-yl)hex-5-en-1-yn-3-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced amines.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-1-phenyl-N-(prop-2-yn-1-yl)hex-5-en-1-yn-3-aminium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N,N-dimethyl-1-phenyl-N-(prop-2-yn-1-yl)hex-5-en-1-yn-3-aminium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

N,N-dimethyl-1-phenyl-N-(prop-2-yn-1-yl)hex-5-en-1-yn-3-aminium is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H20N+

Molekulargewicht

238.35 g/mol

IUPAC-Name

dimethyl-(1-phenylhex-5-en-1-yn-3-yl)-prop-2-ynylazanium

InChI

InChI=1S/C17H20N/c1-5-10-17(18(3,4)15-6-2)14-13-16-11-8-7-9-12-16/h2,5,7-9,11-12,17H,1,10,15H2,3-4H3/q+1

InChI-Schlüssel

LYDJZEBXXNBKNQ-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(CC#C)C(CC=C)C#CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.